2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-
Overview
Description
“2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-” is a chemical compound with the molecular formula C12H18O2 . It is a derivative of isopropyl alcohol, one of the most common members of the alcohol family of organic compounds .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 297.5±15.0 °C and a predicted density of 1.004±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 14.42±0.29 .Scientific Research Applications
Density Functional Theory Calculations
This compound has been used in Density Functional Theory (DFT) calculations to investigate the thermochemistry of the dehydration of 2-propanol . The study used first-principles DFT calculations to examine the enthalpy of the 2-propanol reaction and computed the energy for geometry optimization for increasingly better basis sets .
Biomass-Derived Fuels Production
The compound is relevant in the production of advanced biomass-derived fuels and other value-added chemical compounds . The study focused on the dehydration of 2-propanol over a zeolite catalyst .
Hydrogen Bonding Studies
“2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-” has been used as a model system to study how hydrogen bonds affect the structural relaxation and the dynamics of mesoscale structures . This was done using static and quasi-elastic neutron scattering and molecular dynamics simulation .
Structural Relaxation Dynamics
The compound has been used to investigate the structural relaxation dynamics of liquid and supercooled states . The study found that the dynamics at the pre-peak is associated with the formation and disaggregation of the H-bonded associates .
Rheological Properties Studies
The compound has been used to study the macroscopic rheological properties of systems . The study found that the macroscopic shear viscosity has a similar temperature dependence as the dynamics of the H-bonded associates .
Synthesis of Pharmaceutical Products
The compound is used as a chiral intermediate for the synthesis of pharmaceutical products .
Synthesis of Agrochemicals
It is also used in the synthesis of agrochemicals .
Additives in Health Care Products and Animal Feed
The compound acts as additives in health care products and animal feed .
properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3/h5-8,11,13,15-16H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSWREDBGOSTLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385397 | |
Record name | 1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]- | |
CAS RN |
67193-95-7, 104359-10-6 | |
Record name | 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067193957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-ethylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-ETHYL-PHENOXY)-3-ISOPROPYLAMINO-PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P4ZN3CY23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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